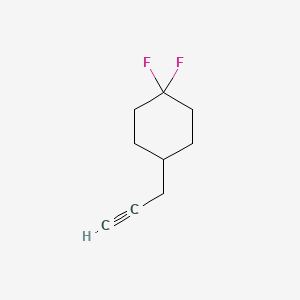

1,1-difluoro-4-(prop-2-yn-1-yl)cyclohexane

Description

Significance of Fluorinated Organic Compounds in Contemporary Chemical Research

Fluorinated organic compounds have become indispensable in modern chemical research and industry, with applications ranging from pharmaceuticals and agrochemicals to advanced materials. nih.govnih.gov The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. researchgate.net Nearly all fluorinated organic compounds are synthetic, as very few are found in nature. mdpi.com This has spurred significant research into developing new methods for their synthesis.

The strategic incorporation of fluorine atoms into a molecule can lead to a host of beneficial modifications for research applications. researchgate.net Fluorine is the most electronegative element, and its presence can influence a molecule's acidity, basicity, and dipole moment. nih.gov This high electronegativity, combined with the strength of the carbon-fluorine bond, often enhances the thermal and chemical stability of the compound. nih.gov

In medicinal chemistry, fluorination is a widely used strategy to improve a drug candidate's metabolic stability, membrane permeability, and binding affinity to its target protein. researchgate.net The substitution of hydrogen with fluorine can block sites of metabolic oxidation, thereby increasing the drug's half-life. nih.gov Furthermore, the small size of the fluorine atom allows it to act as a bioisostere for a hydrogen atom, meaning it can replace hydrogen without significantly altering the molecule's shape, while still conferring unique electronic properties. researchgate.net

A geminal difluoride refers to the presence of two fluorine atoms attached to the same carbon atom (a CF2 group). This particular structural motif has a profound impact on molecular design and function. The geminal difluoromethylene group is often used as a bioisosteric replacement for a carbonyl group, an ether oxygen, or other functional groups. This substitution can lead to compounds with similar or improved biological activity but with altered physicochemical properties, such as increased lipophilicity and metabolic stability.

The introduction of a CF2 group can also induce conformational changes in a molecule due to the electronic and steric demands of the two fluorine atoms. These conformational effects can be harnessed to pre-organize a molecule for optimal interaction with a biological target. The synthesis of molecules containing geminal difluoride units is an active area of research, with methods such as oxidative desulfurization-difluorination of alkyl aryl thioethers being developed. nih.gov

Importance of Cyclohexane (B81311) Derivatives as Molecular Scaffolds in Organic Synthesis

Cyclohexane and its derivatives are fundamental building blocks in organic synthesis, serving as scaffolds for the construction of a wide array of complex molecules. hokudai.ac.jp Their three-dimensional, non-planar structure allows for the precise spatial arrangement of functional groups, which is crucial for biological activity. Many natural products and pharmaceuticals incorporate the cyclohexane ring in their structures. mdpi.com

Synthetic Utility of Alkynes in Modern Organic Chemistry and Functionalization Strategies

Alkynes, which contain a carbon-carbon triple bond, are an exceptionally useful functional group in modern organic synthesis. Their linear geometry and the high electron density of the triple bond make them highly reactive and amenable to a wide variety of chemical transformations. Alkynes can participate in addition reactions, cycloadditions, and metal-catalyzed coupling reactions, allowing for the construction of complex molecular architectures.

The terminal alkyne, in particular, possesses an acidic proton that can be removed to form an acetylide anion. This anion is a powerful nucleophile that can react with a variety of electrophiles to form new carbon-carbon bonds, a fundamental process in the construction of larger molecules. The versatility of the alkyne functional group is further demonstrated by its ability to be converted into other functional groups, such as alkenes, ketones, and carboxylic acids. Recent advancements have focused on developing stereodivergent functionalization methods to control the E/Z selectivity in the synthesis of alkenes from alkynes.

Overview of the Chemical Structure: 1,1-Difluoro-4-(prop-2-yn-1-yl)cyclohexane

The chemical structure of this compound combines the key features discussed above. It is composed of a cyclohexane ring, a geminal difluoride group, and a propargyl (prop-2-yn-1-yl) substituent.

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C9H12F2 |

| PubChem CID | 165647048 |

| Structure | A cyclohexane ring with two fluorine atoms attached to the first carbon (C1) and a prop-2-yn-1-yl group attached to the fourth carbon (C4). |

The propargyl moiety is a three-carbon chain containing a terminal alkyne. This functional group is a versatile handle for further chemical modifications. The terminal alkyne can be deprotonated to form a nucleophile or can participate in various coupling reactions, such as the Sonogashira coupling, or in "click chemistry" reactions like the copper-catalyzed azide-alkyne cycloaddition. This allows for the straightforward attachment of this molecule to other molecular fragments.

Rationale for Research Focus on this Specific Compound

The focused investigation into This compound stems from the strategic combination of two key structural motifs that are of significant interest in contemporary medicinal chemistry and materials science: the 1,1-difluorocyclohexane (B1205268) scaffold and the terminal alkyne functionality of the propargyl group . The unique properties endowed by each component suggest that their amalgamation within a single molecular entity could lead to a versatile building block with novel and advantageous applications.

Concurrently, the propargyl group , which contains a terminal alkyne (a carbon-carbon triple bond), is a highly versatile functional handle in modern chemistry. youtube.comacs.org Its primary utility lies in its ability to participate in "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). acs.orgnih.gov This reaction is known for its high efficiency, selectivity, and biocompatibility under mild conditions, making it an invaluable tool for bioconjugation, drug discovery, and materials science. acs.orgresearchgate.net The terminal alkyne of the propargyl group is relatively small and metabolically stable, rendering it a bioorthogonal functional group that can be selectively reacted in complex biological environments without interfering with native biochemical processes. libretexts.orgacs.org Propargylamine derivatives, which share the core propargyl structure, have been identified as important moieties in the development of therapeutic agents, particularly for neurodegenerative diseases. nih.gov

The rationale for investigating This compound is therefore based on the hypothesis that the combination of the 1,1-difluorocyclohexane core and the propargyl group will result in a molecule with synergistic properties. This compound is envisioned as a novel scaffold that merges the metabolic stability and unique conformational and electronic properties of the gem-difluoro motif with the versatile chemical reactivity of the terminal alkyne. As such, it represents a promising building block for:

Drug Discovery: Serving as a non-aromatic, fluorinated core that can be readily conjugated to other molecules of interest (e.g., biomolecules, pharmacophores) via click chemistry to create novel therapeutic candidates with potentially improved pharmacokinetic profiles.

Chemical Biology: Acting as a probe for labeling and studying biological systems, where the fluorinated cyclohexane portion can influence cell permeability and binding, while the alkyne allows for selective tagging.

Materials Science: Providing a monomer unit for the synthesis of advanced polymers and materials, where the fluorine content can enhance thermal stability and other material properties, and the alkyne group allows for cross-linking or surface functionalization.

In essence, the research into This compound is driven by the potential to create a powerful and versatile chemical tool that leverages the distinct advantages of both fluorine chemistry and bioorthogonal ligation.

Interactive Data Tables

Below are tables summarizing key properties of the constituent chemical motifs, as comprehensive experimental data for the specific target compound, This compound , is not widely available. These tables provide context for the anticipated properties of the target compound based on its structural components.

Table 1: Physicochemical Properties of Parent Scaffolds

| Property | 1,1-Difluorocyclohexane | Propargyl Alcohol (for propargyl group reference) |

| Molecular Formula | C₆H₁₀F₂ | C₃H₄O |

| Molecular Weight ( g/mol ) | 120.14 | 56.06 |

| Boiling Point (°C) | ~115-117 | 113.6 |

| Density (g/mL) | ~1.05 | 0.948 |

| Primary Utility | Carbonyl/Aromatic Bioisostere chemrxiv.orgresearchgate.net | Alkyne source for synthesis acs.org |

Table 2: Comparison of Related Substituted Cyclohexanes

| Compound | Key Feature | Impact on Properties |

| 1,1-Dimethylcyclohexane | Non-polar substituents | Primarily steric influence on conformation. youtube.com |

| trans-1,4-Di(trifluoroacetoxy)cyclohexane | Highly polar substituents | Significant deviation from conformational additivity due to electrostatic interactions. libretexts.org |

| 1,1-Difluorocyclohexane | gem-Difluoro group | Inductive electron withdrawal, potential for altered lipophilicity and metabolic stability. nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,1-difluoro-4-prop-2-ynylcyclohexane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12F2/c1-2-3-8-4-6-9(10,11)7-5-8/h1,8H,3-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REARXAMPSAXJMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC1CCC(CC1)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12F2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.19 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Transformations of 1,1 Difluoro 4 Prop 2 Yn 1 Yl Cyclohexane

Reactions Involving the Propargyl Moiety of 1,1-Difluoro-4-(prop-2-yn-1-yl)cyclohexane

The propargyl group, with its terminal alkyne, is a versatile functional handle for a wide array of chemical transformations. These reactions are fundamental in synthetic chemistry for the construction of more complex molecular architectures.

Click Chemistry Applications (e.g., Huisgen 1,3-Dipolar Cycloadditions with Azides)

The terminal alkyne of this compound is an ideal substrate for the Huisgen 1,3-dipolar cycloaddition, a cornerstone of "click chemistry". This reaction involves the [3+2] cycloaddition of the alkyne with an azide (B81097) to form a stable 1,2,3-triazole ring. The most common variant is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which proceeds with high regioselectivity to exclusively yield the 1,4-disubstituted triazole isomer. This reaction is known for its high efficiency, mild reaction conditions, and tolerance of a wide variety of functional groups, making it a powerful tool for creating complex molecules.

The reaction would proceed as follows: this compound would be reacted with an organic azide (R-N₃) in the presence of a copper(I) catalyst, often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate. The product would be a 1-( (1,1-difluorocyclohexan-4-yl)methyl)-4-R-1H-1,2,3-triazole.

Alternatively, strain-promoted azide-alkyne cycloadditions (SPAAC) offer a copper-free pathway, which is particularly valuable in biological applications to avoid cellular toxicity associated with copper. In this case, the alkyne would react with a strained cyclooctyne-based azide.

Table 1: Representative Conditions for Huisgen 1,3-Dipolar Cycloaddition

| Reaction Type | Catalyst/Promoter | Solvent | Temperature | Product Regioselectivity |

|---|---|---|---|---|

| CuAAC | CuSO₄, Sodium Ascorbate | t-BuOH/H₂O | Room Temperature | 1,4-disubstituted |

Hydrofunctionalization Reactions (e.g., Hydration, Hydrofluorination, Hydroamination)

The terminal alkyne is susceptible to a variety of hydrofunctionalization reactions, where an H-X bond is added across the triple bond.

Hydration: The addition of water to the alkyne, typically catalyzed by mercury(II) salts or other transition metals like gold or platinum, would lead to the formation of an enol intermediate. This enol would then tautomerize to the corresponding methyl ketone, (1,1-difluorocyclohexan-4-yl)acetone, in accordance with Markovnikov's rule.

Hydrofluorination: The addition of hydrogen fluoride (B91410) (HF) across the triple bond can be achieved using various reagents, such as HF-pyridine or polymer-supported HF. This reaction would be expected to yield a gem-difluoroalkene product, 1,1-difluoro-4-(2,2-difluoroprop-1-en-1-yl)cyclohexane, following Markovnikov addition of fluorine to the internal carbon.

Hydroamination: The addition of an N-H bond from an amine across the alkyne can be catalyzed by various transition metals (e.g., gold, ruthenium, iridium). The reaction with a primary or secondary amine would initially form an enamine, which could then tautomerize to the corresponding imine or be reduced to form an amine. The regioselectivity of this reaction can often be controlled by the choice of catalyst and reaction conditions.

Cycloaddition Reactions (e.g., [4+2] Cycloadditions)

While less common for simple alkynes compared to alkenes, the propargyl group can participate in [4+2] cycloaddition reactions (Diels-Alder reactions) as a dienophile, particularly with electron-rich dienes, especially when the alkyne is activated by electron-withdrawing groups. In the case of this compound, the alkyne is not strongly activated, so forcing conditions (high temperature or pressure) might be required. The reaction with a diene like 1,3-butadiene (B125203) would yield a substituted cyclohexadiene derivative.

Transition Metal-Catalyzed Transformations of the Alkyne Unit

The terminal alkyne is a versatile substrate for a multitude of transition metal-catalyzed reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

Sonogashira Coupling: This palladium- and copper-co-catalyzed cross-coupling reaction would link the terminal alkyne with aryl or vinyl halides. This is a powerful method for constructing sp-sp² carbon-carbon bonds, leading to the formation of substituted alkynes.

Alkyne Metathesis: Although less common with terminal alkynes, under certain catalytic conditions (e.g., using molybdenum or tungsten alkylidyne catalysts), alkyne metathesis could lead to the formation of a symmetrical internal alkyne, 1,2-bis((1,1-difluorocyclohexan-4-yl)methyl)ethyne, with the release of acetylene.

Cyclotrimerization: Transition metal catalysts, such as those based on cobalt or rhodium, can catalyze the [2+2+2] cycloaddition of three alkyne molecules. The cyclotrimerization of this compound would produce a symmetrically substituted benzene (B151609) ring.

Reactivity of the 1,1-Difluorocyclohexane (B1205268) Core

The 1,1-difluorocyclohexane moiety is generally considered to be chemically robust. However, the geminal difluoride group significantly influences the conformation and electronic properties of the cyclohexane (B81311) ring.

Influence of the Geminal Difluoride Group on Cyclohexane Ring Reactivity and Conformation

The two fluorine atoms at the C1 position have a profound impact on the cyclohexane ring's conformation due to the high electronegativity and steric bulk of fluorine. In a monosubstituted cyclohexane, a substituent can exist in either an axial or equatorial position, with the equatorial position generally being more stable to avoid 1,3-diaxial interactions.

For the this compound, the propargyl group at the C4 position will have a strong preference for the equatorial position to minimize steric hindrance. This preference locks the cyclohexane ring in a specific chair conformation. The gem-difluoro group at C1 does not have an axial/equatorial preference itself, as one fluorine will be axial and the other equatorial in any chair conformation. However, the C-F bonds are highly polarized, and the gem-difluoro group can exert a significant Thorpe-Ingold effect, which can influence the rates of intramolecular reactions by altering bond angles.

Furthermore, the strong electron-withdrawing nature of the fluorine atoms can deactivate the cyclohexane ring towards certain reactions, such as electrophilic attack. Conversely, it can activate adjacent C-H bonds towards radical or oxidative functionalization under specific conditions. Recent studies have shown that C-F bonds themselves can be activated by transition metals, although this typically requires specific catalytic systems and is more common in allylic or benzylic systems.

Table 2: Conformational Preference in 4-Substituted 1,1-Difluorocyclohexane

| Substituent at C4 | Preferred Conformation | Reason |

|---|

C-F Bond Activation and Selective Functionalization

The reactivity of this compound is significantly influenced by the presence of the geminal difluoride motif on the cyclohexane ring. The carbon-fluorine (C-F) bond is the strongest single bond to carbon, making its selective activation and functionalization a formidable challenge in synthetic chemistry. rsc.org However, various strategies have been developed for the transformation of C(sp³)–F bonds, particularly when they are part of a difluoromethylene (CF2) group. researchgate.net These methods can be broadly categorized into transition metal-catalyzed processes, photocatalysis, and Lewis acid-mediated reactions. researchgate.netnih.govnih.gov

Transition metal catalysis often involves the formation of a β-fluoroalkylmetal intermediate, which can undergo β-fluoride elimination to yield a monofluorinated alkene product. nih.gov For a substrate like this compound, this would lead to the formation of a fluorinated cyclohexene (B86901) derivative. Research on related gem-difluoroalkenes has shown that catalysts based on copper, palladium, nickel, and rhodium can facilitate such transformations. nih.govrsc.org Another pathway involves the oxidative addition of a C-F bond across a metal center, a process that is more common for polyfluorinated aromatic compounds but can be facilitated by intramolecular assistance. researchgate.netresearchgate.net

Recent advancements in photoredox catalysis have opened new avenues for C-F bond activation under mild conditions. nih.gov Organic photoredox catalysts can reduce strong C-F bonds to generate carbon-centered radicals. nih.gov In the context of this compound, this would likely generate a monofluorinated cyclohexyl radical, which could then be trapped by a hydrogen atom donor for hydrodefluorination or participate in cross-coupling reactions to form new C-C bonds. nih.gov

Lewis acid-mediated C-F activation is another viable strategy. Strong Lewis acids can abstract a fluoride ion, particularly from positions alpha to a multiple bond or from gem-difluoro systems, to generate a carbocation intermediate. researchgate.netresearchgate.net This cation can then be trapped by various nucleophiles. For the title compound, this approach could potentially lead to the functionalization of the C1 position of the cyclohexane ring.

Table 1: Illustrative Methods for C-F Bond Functionalization Applicable to Gem-Difluoro Systems

| Method | Catalyst/Reagent Type | Typical Intermediate | Potential Product from Title Compound |

|---|---|---|---|

| Transition Metal Catalysis | Pd, Ni, Cu, Rh complexes | β-Fluoroalkylmetal | 1-Fluoro-4-(prop-2-yn-1-yl)cyclohex-1-ene |

| Photoredox Catalysis | Organic Dyes (e.g., Phenothiazine) | Carbon-centered radical | 1-Fluoro-4-(prop-2-yn-1-yl)cyclohexane |

| Lewis Acid Mediation | Strong Lewis Acids (e.g., AlCl₃, B(C₆F₅)₃) | Carbocation | 1-Nu-1-fluoro-4-(prop-2-yn-1-yl)cyclohexane |

Stereochemical Implications of the Geminal Difluoride Group on Ring Transformations

The geminal difluoride group at the C1 position of this compound exerts profound stereochemical control over the conformation of the cyclohexane ring and, consequently, the outcome of its transformations. The high electronegativity of fluorine atoms leads to significant dipole moments and stereoelectronic effects that dictate conformational preferences. beilstein-journals.org

In a cyclohexane ring, the gem-difluoro group introduces unique conformational biases. The C-F bond is shorter and the van der Waals radius of fluorine is larger than that of hydrogen, leading to distinct steric interactions. More importantly, stereoelectronic phenomena such as the gauche effect and the anomeric effect play crucial roles. beilstein-journals.org Studies on fluorinated pyrrolidines and cyclohexanes have shown that fluorine substituents can stabilize specific conformations through hyperconjugative interactions, such as n → σ* delocalization. beilstein-journals.orgnih.gov

For this compound, the CF₂ group significantly influences the puckering of the ring and the energetic barrier for ring inversion. This conformational locking affects the spatial orientation of the propargyl group at the C4 position. The preference for an axial or equatorial orientation of the substituent will be modulated by the electronic effects of the distant CF₂ group, a phenomenon less pronounced in non-fluorinated analogues. nih.gov This fixed conformation means that reagents approaching the molecule will encounter a well-defined steric environment, leading to high stereoselectivity in reactions involving either the ring or the alkyne side chain. For instance, in addition reactions to the triple bond or substitution reactions on the ring, the gem-difluoro group acts as a stereochemical directing group, favoring attack from the less sterically hindered face.

Chemoselectivity and Regioselectivity in Reactions of this compound

The presence of two distinct functional groups—the terminal alkyne and the gem-difluorinated ring—makes chemoselectivity a central issue in the reactions of this compound. The choice of reagents and reaction conditions determines which part of the molecule reacts.

Reactions typical for alkynes, such as hydration, hydrogenation, or cycloadditions, can be performed selectively. youtube.com For example, catalytic hydrogenation can reduce the alkyne to an alkene or alkane without affecting the C-F bonds, provided mild conditions are used. Conversely, the harsh conditions or specific catalysts required for C-F activation might also lead to transformations of the alkyne. Gold- and other metal-catalyzed reactions are known to activate alkynes toward nucleophilic attack, potentially allowing for functionalization of the propargyl group while leaving the difluorocyclohexane ring intact. sciengine.com

Regioselectivity is particularly relevant for addition reactions to the unsymmetrical alkyne. The addition of an unsymmetrical reagent like HBr would be expected to follow Markovnikov's rule, where the hydrogen atom adds to the terminal carbon of the triple bond. youtube.com

In reactions targeting the ring, the electronic properties of the gem-difluoro group are paramount in directing regioselectivity. The two electron-withdrawing fluorine atoms polarize the σ-framework of the ring, influencing the reactivity of adjacent positions. nih.govresearchgate.net In reactions that proceed via elimination, such as the β-fluoride elimination mentioned previously, the regiochemical outcome (the position of the new double bond) is dictated by the stability of the resulting alkene. nih.govnih.gov

Table 2: Predicted Chemo- and Regioselectivity in Reactions of this compound

| Reaction Type | Reagent/Catalyst | Targeted Group | Expected Outcome | Selectivity Principle |

|---|---|---|---|---|

| Hydrogenation | H₂, Pd/C (mild) | Alkyne | Reduction to alkene/alkane | Chemoselective |

| Hydration | H₂O, H₂SO₄, HgSO₄ | Alkyne | Formation of a methyl ketone | Chemoselective & Regioselective (Markovnikov) |

| Hydrohalogenation | HBr | Alkyne | Addition across the triple bond | Chemoselective & Regioselective (Markovnikov) |

| Defluorinative Functionalization | Organolithium/Lewis Acid | gem-Difluoro Ring | C-F activation/substitution | Chemoselective |

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of the transformations of this compound is crucial for controlling reaction outcomes and developing new synthetic methodologies.

Reaction Pathway Elucidation and Intermediate Characterization

The elucidation of reaction pathways for this molecule would rely on a combination of experimental and computational methods. For transformations involving the alkyne moiety, mechanistic pathways often involve the formation of metal-π complexes when transition metal catalysts are used. sciengine.com In some cases, particularly with rhodium, reactions can proceed through vinylidene complex intermediates. rsc.org

Mechanisms for C-F bond activation are diverse. As noted, transition metal-catalyzed pathways can involve oxidative addition or β-fluoride elimination from organometallic intermediates. nih.govrsc.org The characterization of these transient species is challenging but can sometimes be achieved using low-temperature NMR spectroscopy or by designing systems where the intermediate is stable enough for crystallographic analysis. researchgate.net

Photocatalytic C-F activation proceeds via a radical pathway. The mechanism typically involves single-electron transfer (SET) from the excited photocatalyst to the substrate, leading to the cleavage of the C-F bond and formation of a carbon-centered radical and a fluoride anion. researchgate.net The presence of radical intermediates can be confirmed through radical trapping experiments using agents like TEMPO or by observing the inhibition of the reaction in their presence. acs.org

Table 3: Potential Intermediates in Transformations of this compound

| Transformation | Plausible Intermediate | Mechanistic Class |

|---|---|---|

| Gold-Catalyzed Alkyne Hydration | Gold-π-alkyne complex | Catalytic, Polar |

| Rhodium-Catalyzed C-F Activation | Fluorido vinylidene complex | Organometallic |

| Photoredox C-F Activation | Cyclohexyl radical | Radical |

| Lewis Acid-Promoted C-F Functionalization | Fluorocyclohexyl cation | Polar |

Transition State Analysis and Kinetic Isotope Effects

Transition state analysis, often performed using computational chemistry (e.g., Density Functional Theory), provides insight into the energy barriers and geometries of the highest-energy points along a reaction coordinate. researchgate.netnsf.gov For a molecule like this compound, such analyses could predict the feasibility of different reaction pathways, explain observed selectivities, and guide the design of more efficient catalysts. For example, calculating the transition state energies for axial versus equatorial attack on the cyclohexane ring could quantify the stereochemical directing effect of the gem-difluoro group.

Kinetic Isotope Effects (KIEs) are a powerful experimental tool for probing reaction mechanisms, particularly for steps involving the breaking of bonds to hydrogen. nih.govnih.gov By replacing a hydrogen atom with its heavier isotope, deuterium, one can determine if the C-H bond is broken in the rate-determining step of the reaction. A significant primary KIE (typically kH/kD > 2) is observed when this is the case. nih.gov

For this compound, KIE studies could be used to investigate various reactions. For example, in an elimination reaction to form a cyclohexene, deuterating the C2 and C6 positions would reveal the extent of C-H bond cleavage in the transition state. Similarly, deuterating the propargylic position could probe mechanisms involving the abstraction of the acetylenic proton. The temperature dependence of the KIE can also provide information about the role of quantum mechanical tunneling in the hydrogen transfer step. nsf.govnsf.gov While direct experimental data on the title compound is not available, the principles derived from studies on other enzymatic and solution-phase reactions are directly applicable. nih.govnsf.goviitd.ac.in

Spectroscopic and Structural Characterization of 1,1 Difluoro 4 Prop 2 Yn 1 Yl Cyclohexane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. A complete NMR analysis of 1,1-difluoro-4-(prop-2-yn-1-yl)cyclohexane would involve the acquisition and interpretation of ¹H, ¹³C, and ¹⁹F NMR spectra. However, a thorough search of scientific literature and spectral databases did not yield any experimental NMR data for this specific molecule.

¹H NMR Characterization of Alkynyl and Cyclohexyl Protons

The ¹H NMR spectrum is expected to provide key information about the number of different types of protons and their neighboring environments. For this compound, distinct signals would be anticipated for the protons of the propargyl group and the cyclohexane (B81311) ring.

Anticipated ¹H NMR Data:

| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity |

| Alkynyl C-H | ~2.0 - 2.5 | Triplet |

| Propargylic CH₂ | ~2.2 - 2.5 | Doublet |

| Cyclohexyl CH | Multiplet | Multiplet |

| Cyclohexyl CH₂ | Multiplets | Multiplets |

This table represents predicted values based on known data for similar structural motifs and does not reflect published experimental data for the title compound.

¹³C NMR Chemical Shift Analysis of Alkynyl and Cyclohexyl Carbons

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton of the molecule. The presence of the gem-difluoro group is expected to significantly influence the chemical shift of the C1 carbon of the cyclohexane ring.

Anticipated ¹³C NMR Data:

| Carbon Atom | Expected Chemical Shift (ppm) |

| C1 (CF₂) | ~120 - 125 (triplet due to C-F coupling) |

| Cyclohexyl C2/C6 | ~30 - 35 |

| Cyclohexyl C3/C5 | ~20 - 25 |

| Cyclohexyl C4 | ~35 - 40 |

| Propargylic CH₂ | ~25 - 30 |

| Alkynyl C≡C | ~80 - 85 |

| Alkynyl C≡C-H | ~70 - 75 |

This table represents predicted values based on known data for similar structural motifs and does not reflect published experimental data for the title compound.

¹⁹F NMR for Definitive Analysis of the Difluoride Group

¹⁹F NMR spectroscopy is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. For this compound, a single signal would be expected for the two equivalent fluorine atoms. The chemical shift and coupling to adjacent protons would provide definitive confirmation of the gem-difluoro substitution pattern. The absence of published ¹⁹F NMR data prevents a definitive analysis.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for the identification of functional groups within a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the alkyne and C-F bonds.

Characteristic Alkyne (C≡C and ≡C-H) and C-F Stretching Vibrations

The terminal alkyne group would give rise to two distinct and characteristic vibrations: a sharp, weak to medium intensity band for the C≡C stretch and a strong, sharp band for the ≡C-H stretch. The C-F bonds would also produce strong absorption bands in the fingerprint region of the spectrum.

Anticipated IR Data:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| ≡C-H stretch | ~3300 | Strong, Sharp |

| C-H (sp³) stretch | ~2850-3000 | Medium-Strong |

| C≡C stretch | ~2100-2140 | Weak-Medium, Sharp |

| C-F stretch | ~1000-1100 | Strong |

This table represents predicted values based on known data for similar functional groups and does not reflect published experimental data for the title compound.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation pattern. The molecular formula of this compound is C₉H₁₂F₂. nih.gov A high-resolution mass spectrum (HRMS) would be required to confirm this elemental composition.

X-ray Crystallography for Solid-State Structure Determination and Conformational Insights

There is no publicly available information on the successful growth of single crystals of this compound suitable for X-ray crystallographic analysis. Consequently, no experimental data on its solid-state structure, such as unit cell dimensions, bond lengths, bond angles, or detailed conformational preferences in the crystalline form, has been reported. Obtaining such data would be contingent on the successful crystallization of the compound and subsequent diffraction analysis.

Chiroptical Methods for Stereochemical Assignment

The molecule this compound possesses a stereocenter at the C4 position of the cyclohexane ring, where the propargyl group is attached. Therefore, it can exist as a pair of enantiomers. However, there is no published research on the separation of these enantiomers or the use of chiroptical methods like Vibrational Circular Dichroism (VCD) to determine their absolute stereochemistry. VCD analysis would require the individual enantiomers to be isolated and would provide insight into their solution-phase conformation and absolute configuration. In the absence of such studies, the stereochemical properties of this compound remain uncharacterized.

Due to the scarcity of specific research on this compound, detailed research findings and data tables as requested cannot be provided.

Computational and Theoretical Studies of 1,1 Difluoro 4 Prop 2 Yn 1 Yl Cyclohexane

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivitynih.govrsc.orgresearchgate.net

Density Functional Theory (DFT) is a cornerstone of computational chemistry, providing a framework to investigate the electronic structure and predict the reactivity of molecules. For 1,1-difluoro-4-(prop-2-yn-1-yl)cyclohexane, DFT calculations can elucidate conformational energies, electronic effects, and potential reaction mechanisms.

The cyclohexane (B81311) ring predominantly adopts a chair conformation to minimize angular and torsional strain. In a substituted cyclohexane, the substituents can occupy either axial or equatorial positions. Through a process known as ring flipping, these conformations can interconvert. For this compound, the two key chair conformers involve the propargyl group being in either the equatorial or axial position.

Computational studies on substituted cyclohexanes consistently show that conformations with bulky substituents in the equatorial position are energetically favored to avoid steric clashes known as 1,3-diaxial interactions. pressbooks.publibretexts.orglibretexts.org The propargyl group is larger than a hydrogen atom, and thus the equatorial conformer of this compound is predicted to be significantly more stable than the axial conformer. libretexts.orgyoutube.com The energy difference between these two conformers can be calculated using DFT, which would show the equatorial form to be the major component in an equilibrium mixture. libretexts.org

Table 1: Predicted Conformational Energy Analysis This table presents hypothetical, illustrative data based on established principles of conformational analysis for substituted cyclohexanes.

| Conformer | Propargyl Group Position | Key Steric Interactions | Predicted Relative Energy (kJ/mol) | Predicted Population at 298 K |

|---|---|---|---|---|

| Equatorial | Equatorial | Minimal steric strain | 0 (Reference) | >95% |

| Axial | Axial | 1,3-diaxial interactions with axial hydrogens | > 8.0 | <5% |

The gem-difluoro group at the C1 position exerts a powerful influence on the molecule's electronic properties. Fluorine's high electronegativity leads to strong electron withdrawal through the sigma bonds (inductive effect). nih.govnjit.edu DFT calculations can quantify this effect by computing atomic charges and molecular electrostatic potential maps.

This inductive effect has several consequences:

Local Effects : The carbon atom of the CF₂ group becomes significantly electron-deficient. The acidity of the C-H bonds on adjacent carbons (C2 and C6) is increased compared to a non-fluorinated cyclohexane.

Remote Effects : The electron-withdrawing nature of the CF₂ group is transmitted through the carbon framework, influencing the reactivity of the remote propargyl group. This effect would decrease the electron density of the alkyne's triple bond, potentially reducing its nucleophilicity and affecting its susceptibility to electrophilic attack or its role in metal-catalyzed reactions. frontiersin.org Studies on other functionalized gem-difluorinated cycloalkanes have confirmed the dominant role of the inductive effect on the acidity and basicity of remote functional groups. nih.govresearchgate.net

DFT is an invaluable tool for mapping out potential reaction pathways and predicting their feasibility. researchgate.netrsc.org For this compound, the propargyl group is the primary site of reactivity. Theoretical calculations can model various transformations, such as:

Gold- or Palladium-Catalyzed Cyclizations : Propargyl systems are known to undergo cyclization reactions in the presence of transition metal catalysts. nih.govfrontiersin.org DFT can be used to calculate the structures and energies of intermediates and transition states for different possible cyclization modes (e.g., 5-exo-dig vs. 6-endo-dig), thereby predicting the chemoselectivity of the reaction. frontiersin.org

Addition Reactions : The addition of nucleophiles or electrophiles to the alkyne can be modeled. DFT calculations of the transition state energies for different addition pathways would predict the regioselectivity and stereoselectivity of such reactions. researchgate.net

By comparing the calculated activation energy barriers for competing pathways, a prediction of the major reaction product can be made. This is crucial for designing synthetic routes and understanding experimental outcomes.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactionsresearchgate.net

While DFT is excellent for static structures, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules. nih.gov An MD simulation of this compound, either in the gas phase or in a solvent, would allow for the observation of:

Conformational Dynamics : The simulation can track the rate and mechanism of the chair-to-chair ring flip, confirming the preference for the equatorial conformer over time. nih.gov It would also show the rotational motion of the propargyl group.

Intermolecular Interactions : In a simulated solvent box (e.g., water or chloroform), MD can reveal how solvent molecules arrange around the solute and identify persistent interactions, such as hydrogen bonding between the fluorine atoms and solvent protons. nih.govnih.gov These simulations are critical for understanding properties like solubility and how the solvent might influence conformational equilibria. nih.gov

Quantum Chemical Topology (QCT) and Bonding Analysis (e.g., Electron Density Distribution, σ-Hole Analysis)researchgate.netnih.gov

QCT methods, such as the Quantum Theory of Atoms in Molecules (QTAIM), analyze the topology of the electron density to provide a rigorous definition of chemical bonds and atomic interactions.

For this molecule, a key feature revealed by analysis of the molecular electrostatic potential is the presence of a σ-hole. A σ-hole is a region of positive electrostatic potential that forms on an atom along the extension of a covalent bond to an electron-withdrawing atom. wikipedia.orgrsc.org In this compound, the two highly electronegative fluorine atoms pull electron density away from the C1 carbon. This creates an area of positive electrostatic potential on the C1 carbon, on the side opposite the C-F bonds. This positive region can engage in stabilizing non-covalent interactions with nucleophiles or electron-rich regions of other molecules. While fluorine itself is less likely than heavier halogens to form a positive σ-hole on its outer surface, the effect it induces on the carbon to which it is attached is significant. wikipedia.orgmdpi.com

Table 2: Illustrative Quantum Chemical Topology (QCT) Data This table presents hypothetical data that would be derived from a QCT analysis to illustrate the electronic effects within the molecule.

| Atom/Bond | Calculated Property | Interpretation |

|---|---|---|

| C-F Bond | Bond Critical Point (BCP) Electron Density | High value, indicating a strong, polar covalent bond. |

| C1 Atom (CF₂) | Calculated Atomic Charge | Significantly positive, confirming strong inductive withdrawal by F atoms. |

| F Atoms | Calculated Atomic Charge | Significantly negative, as expected from high electronegativity. |

| C1 σ-hole | Maximum Electrostatic Potential (V_S,max) | Positive value, indicating a site susceptible to nucleophilic interaction. |

Understanding Intramolecular Interactions (e.g., C-F···H Hydrogen Bonding, Non-covalent Interactions)nih.gov

The presence of fluorine atoms introduces the possibility of intramolecular hydrogen bonds, typically of the C-F···H-C type. rsc.org While these interactions are generally weak, they can collectively influence the conformational preference of the molecule. nih.gov Using computational methods, these potential interactions can be investigated by:

Geometric Analysis : Searching for short F···H distances (typically less than the sum of their van der Waals radii, around 2.5 Å) and favorable C-F···H angles (approaching 180°). rsc.org

QTAIM Analysis : The presence of a bond path and a bond critical point between a fluorine and hydrogen atom would provide rigorous evidence for an interaction.

Energy Decomposition Analysis : This method can calculate the energy of the interaction and determine its nature (e.g., electrostatic, dispersive).

In this compound, potential C-F···H interactions could exist between the fluorine atoms and axial hydrogens on the C2 and C6 positions of the cyclohexane ring. The conformation of the propargyl group might also be influenced by a weak interaction between a fluorine atom and the acetylenic hydrogen. Spectroscopic and computational studies have confirmed the existence and importance of such intramolecular hydrogen bonds in other fluorinated organic molecules. nih.govdntb.gov.ua

Advanced Applications in Chemical Research

Role as a Versatile Building Block in Complex Molecule Synthesis

The bifunctional nature of 1,1-difluoro-4-(prop-2-yn-1-yl)cyclohexane, with a stable, lipophilic fluorinated core and a highly reactive propargyl group, makes it an exceptionally useful intermediate in the synthesis of complex molecular architectures.

The terminal alkyne of this compound is a versatile functional group for constructing a variety of ring systems. It can readily participate in numerous cycloaddition reactions. For instance, the Huisgen 1,3-dipolar cycloaddition with azides is a prominent reaction, leading to the formation of 1,2,3-triazoles. nih.govfrontiersin.org This reaction is a cornerstone of "click chemistry" and provides a reliable method for creating highly functionalized heterocyclic systems. nih.gov

Furthermore, the alkyne can engage in [4+2] cycloadditions (Diels-Alder reactions) with suitable dienes to form carbocyclic or heterocyclic six-membered rings. nih.gov Gold-catalyzed [2+4] cycloadditions between allenes and enones have been shown to produce difluorinated dihydropyrans, suggesting that similar catalytic systems could potentially utilize alkynes like this compound for the synthesis of related fluorinated heterocycles. rsc.org The synthesis of 2-fluoropyrroles via a [4+1] cycloaddition of unsaturated imines with difluorocarbene showcases another advanced strategy for building fluorinated heterocycles where the gem-difluorocyclohexyl moiety could be incorporated as a key substituent. nih.gov These reactions pave the way for creating libraries of novel compounds where the unique steric and electronic properties of the 1,1-difluorocyclohexyl group can be explored in various molecular contexts.

The propargyl group is an ideal handle for "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). nih.gov This reaction's high efficiency, selectivity, and biocompatibility make this compound an excellent scaffold for developing specialized ligands and bioconjugation reagents. nih.govnih.govnih.gov

By reacting with azide-functionalized molecules, this building block can be used to synthesize:

Bioconjugates: The compound can be "clicked" onto azide-modified biomolecules such as peptides, proteins, or nucleic acids. nih.govub.edu The resulting conjugate benefits from the physicochemical properties conferred by the gem-difluorocyclohexane ring, such as increased metabolic stability or altered lipophilicity. nih.gov

Novel Ligands: The formation of the stable triazole ring allows for the creation of new ligands for catalysis or molecular recognition. nih.govisres.orgnih.govorganic-chemistry.org The 1,2,3-triazole itself is not merely a linker but can participate in hydrogen bonding and dipole interactions, while the attached gem-difluorocyclohexane group provides a well-defined three-dimensional structure that can influence binding selectivity. nih.govnih.gov

The modularity of this approach allows for the rapid assembly of complex molecules from simpler, azide- and alkyne-containing fragments.

Table 1: Examples of 1,2,3-Triazole Synthesis via CuAAC This interactive table showcases typical yields for the formation of 1,4-disubstituted 1,2,3-triazoles, a reaction for which this compound is an ideal substrate.

| Alkyne Substrate | Azide (B81097) Substrate | Catalyst System | Yield (%) | Reference |

| Thiopropargylated 1,2,4-triazole | Alkyl/Aryl Azides | Cu(I) | 97-98% (MW) | nih.gov |

| 3-(4-azolophenyl) acrylic acid | Ethyl Azidoacetate | CuI / Sodium Ascorbate | 90% | frontiersin.org |

| Phenylacetylene | Benzyl Azide | CuCl(TPh) | Excellent | nih.gov |

Contributions to Methodological Development in Fluorination Chemistry

The existence and utility of this compound are intrinsically linked to advances in fluorination chemistry. The synthesis of gem-difluorinated alkanes, which were once challenging to access, has been significantly improved through modern synthetic methods.

A primary route to the 1,1-difluorocyclohexane (B1205268) core is the deoxofluorination of a corresponding ketone, in this case, 4-(prop-2-yn-1-yl)cyclohexan-1-one. Reagents such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF₄) are used to efficiently replace the carbonyl oxygen with two fluorine atoms. The development of scalable and safe protocols for these transformations has been crucial for making building blocks like gem-difluorocycloalkanes readily available for research. nih.govenamine.net Efficient, multigram-scale syntheses of related gem-difluorocyclobutane and gem-difluorocycloheptane building blocks have been developed, relying on deoxofluorination as a key step. nih.govenamine.netfigshare.comacs.org These methodological advancements are critical, as they unlock the potential of this entire class of fluorinated compounds for broader applications.

Applications in Materials Science (e.g., Precursors for Fluorinated Polymers, Components for Supramolecular Assemblies)

The unique properties of this compound suggest its potential utility in materials science, although this area remains less explored. The alkyne functionality is a polymerizable group, and its presence allows the molecule to act as a monomer for creating fluorinated polymers. Such polymers could exhibit valuable properties, including thermal stability, chemical resistance, and low surface energy, all influenced by the high density of fluorine. The use of click chemistry to synthesize block copolymers is a well-established strategy, making this compound a candidate for creating advanced, well-defined polymer architectures. nih.gov

In supramolecular chemistry, the gem-difluoro group can participate in non-covalent interactions, such as C-H···F hydrogen bonds and other dipole-dipole interactions, which can guide the self-assembly of molecules into ordered structures. nih.gov The rigid cyclohexane (B81311) scaffold, combined with the directional nature of the alkyne, could be exploited to design complex, self-assembling systems and crystal engineering projects.

Design of Chemical Probes and Ligands for Biological Research

The 1,1-difluorocyclohexane motif is a valuable component in the design of sophisticated tools for chemical biology, including selective ligands and chemical probes. nih.gov The introduction of the gem-difluoro group serves multiple purposes in the design of bioactive molecules.

First, it acts as a bioisosteric replacement for a carbonyl group or a non-fluorinated methylene (B1212753) or dimethylmethylene group. This substitution can drastically alter a molecule's properties, including its conformation and electronics. The gem-difluoro group imposes specific conformational constraints on the cyclohexane ring while lowering the pKa of nearby acidic protons and increasing lipophilicity (logP). figshare.comacs.org Second, the C-F bond is metabolically stable, and its presence can block sites of oxidative metabolism, thereby increasing the half-life of a drug candidate. nih.gov

The propargyl group serves as a critical linker for attaching reporter groups, such as fluorophores or affinity tags, via click chemistry. nih.govnih.gov This modular approach allows for the synthesis of chemical probes to study biological systems. For example, a ligand containing the this compound scaffold could be attached to a fluorescent dye to visualize its interaction with a target protein inside living cells. rsc.org

Table 2: Physicochemical Properties of Fluorinated vs. Non-fluorinated Cycloalkanes This interactive table illustrates the typical influence of gem-difluorination on key physicochemical properties relevant to drug and probe design, based on data from related cycloalkane systems.

| Compound Class | Property | Value Change upon gem-Difluorination | Reference |

| Cycloalkyl Carboxylic Acids | pKa | Decrease (more acidic) | figshare.comacs.org |

| Cycloalkyl Amines | pKa | Decrease (less basic) | figshare.comacs.org |

| Model Derivatives | logP | Complex trends, often increases | figshare.comacs.org |

| Model Derivatives | Metabolic Stability | No effect or slight improvement | nih.gov |

The gem-difluoro group is not an inert spectator within a biological system; it actively modulates molecular recognition and can enhance protein-ligand binding affinity. The strong electronegativity of the fluorine atoms creates a localized dipole at the C-F₂ bond, which can engage in favorable orthogonal multipolar interactions with electron-rich groups in a protein's active site, such as backbone carbonyls (C-F···C=O). researchgate.net

Use in Enzymological Studies as Mechanistic Probes

The unique structural features of this compound, namely the gem-difluoro group on the cyclohexane ring and the terminal alkyne (propargyl group), suggest its potential as a mechanistic probe in enzymology. The gem-difluoro motif is often used as a non-hydrolyzable mimic of a carbonyl or hydroxyl group, which can be crucial for studying enzyme-substrate interactions. The propargyl group is a versatile functional handle for "click chemistry" reactions, allowing for the covalent labeling of enzymes and other biomolecules for subsequent analysis.

While the general utility of similar fluorinated and propargylated compounds in enzymology is established, specific studies detailing the use of this compound as a mechanistic probe are not prominently featured in the reviewed literature. The compound's potential remains largely theoretical without direct experimental evidence of its application in inhibiting specific enzymes or elucidating enzymatic mechanisms.

Development of Agrochemical Research Compounds and Crop Protection Agents

The incorporation of fluorine into molecules is a well-established strategy in the design of modern agrochemicals to enhance properties such as metabolic stability, binding affinity, and lipophilicity. The 1,1-difluorocyclohexane scaffold, in particular, is of interest in the development of new active ingredients for crop protection.

The presence of the propargyl group in this compound further expands its potential utility in agrochemical research. This functional group can be a key pharmacophore or a synthetic intermediate for creating more complex molecules with desired biological activities. For instance, propargyl groups are found in some fungicidal and herbicidal compounds.

Despite these promising structural attributes, there is a lack of specific research findings or patents that explicitly describe the synthesis and evaluation of this compound for agrochemical or crop protection purposes. While related structures have been explored, the direct application of this specific compound in the development of new pesticides or plant growth regulators has not been documented in the available search results. For example, research on related compounds like 5,6-diphenyl-1-(prop-2-yn-1-yl)pyrazin-2(1H)-one has been noted in different chemical contexts.

Due to the absence of specific research data, a data table detailing the agrochemical properties or research findings for this compound cannot be provided.

Future Research Directions and Outlook

Exploration of Novel and Sustainable Synthetic Pathways for 1,1-Difluoro-4-(prop-2-yn-1-yl)cyclohexane and its Analogs

The development of efficient, selective, and environmentally benign synthetic routes is paramount for accessing this compound and its derivatives for further study. Current synthetic approaches to fluorinated cyclohexanes often rely on multi-step sequences that may involve hazardous reagents and produce significant waste. tandfonline.comdovepress.com Future research should focus on overcoming these limitations.

Key research objectives include:

Late-Stage Functionalization: Developing methods to introduce the propargyl group onto a pre-formed 1,1-difluorocyclohexane (B1205268) core or, conversely, to perform gem-difluorination on a propargyl-substituted cyclohexane (B81311) ring. The latter is challenging due to the potential reactivity of the alkyne under harsh fluorinating conditions.

Sustainable Reagents: Moving away from traditional, hazardous fluorinating agents like sulfur tetrafluoride or DAST (diethylaminosulfur trifluoride) towards safer, more sustainable alternatives. vapourtec.com Research into using inorganic fluorides like potassium fluoride (B91410) (KF) or cesium fluoride (CsF), often in combination with catalysts, presents a viable path. researchgate.net

Catalytic Methods: Exploring transition-metal-catalyzed approaches for both C-F bond formation and C-C bond formation (to attach the propargyl group). For instance, palladium-catalyzed cross-coupling reactions could be investigated for the propargylation step. mdpi.com

A comparative overview of potential synthetic strategies is presented in Table 1.

| Synthetic Strategy | Description | Potential Advantages | Key Challenges |

| Linear Synthesis | Step-wise construction starting from a simple cyclohexane precursor, followed by propargylation and then geminal difluorination. | Straightforward concept. | Harsh fluorination conditions may degrade the alkyne; low overall yield. |

| Convergent Synthesis | Coupling of a propargylated fragment with a difluorinated cyclohexane fragment. | Higher overall efficiency; modularity allows for analog synthesis. | Synthesis of suitable difluorinated coupling partners. |

| Late-Stage Fluorination | Introduction of the gem-difluoro group onto a 4-(prop-2-yn-1-yl)cyclohexanone precursor. | Access to a key ketone intermediate allows for diverse derivatization. | Protecting the alkyne; finding selective fluorinating agents. cas.cn |

| Sustainable Pathway | Utilizing KF as the fluorine source with a phase-transfer catalyst or in an ionic liquid. | Low cost, low toxicity of the fluorine source. tandfonline.com | Lower reactivity compared to traditional reagents, requiring optimization. |

Advanced Mechanistic Investigations and Fine-Tuning of Stereochemical Control in Transformations

A deep understanding of reaction mechanisms is crucial for optimizing synthetic routes and controlling stereochemical outcomes. For analogs of this compound with additional stereocenters, achieving high levels of stereocontrol is a significant challenge.

Future research in this area should focus on:

Deoxyfluorination Mechanisms: Studies on the mechanism of deoxyfluorination of ketone precursors are critical. In related systems, deoxyfluorination reactions using hydrogen fluoride reagents have been shown to be susceptible to side reactions, such as rearrangements proceeding through phenonium ion intermediates, especially when aryl groups are present. core.ac.ukresearchgate.net Investigating the potential for similar rearrangements or elimination side-products during the synthesis of the target compound is essential for maximizing yield and purity.

Conformational Analysis: The conformational preference of the cyclohexane ring is influenced by the fluorine atoms. While monofluorocyclohexane shows only a small preference for the equatorial conformer, the presence of multiple fluorine atoms can lead to complex stereoelectronic effects, such as the fluorine-gauche effect, which governs conformational stability. researchgate.netst-andrews.ac.uk Understanding the conformational equilibrium of the 4-substituted ring system is key to predicting its interactions in biological or material contexts.

Stereoselective Reactions: For the synthesis of chiral analogs, developing asymmetric transformations is a priority. This could involve the use of chiral catalysts for allylic alkylation reactions to introduce functionalized side chains or asymmetric hydrogenation of precursors. mdpi.com The synthesis of compounds with multiple contiguous stereocenters remains one of the most challenging areas in synthetic chemistry. mdpi.com

Development of Green Chemistry Approaches and Flow Chemistry for Fluorination

The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. tandfonline.comnumberanalytics.com Flow chemistry, where reactions are performed in continuous-flow reactors, offers significant advantages for fluorination reactions, which are often hazardous and highly exothermic. researchgate.netrsc.org

Key avenues for future research include:

Flow Fluorination: Implementing flow chemistry for the synthesis of the 1,1-difluorocyclohexane core. Flow reactors provide superior control over reaction temperature and time, and allow for the safe handling of hazardous reagents like fluorine gas or HF-based reagents in a contained system. vapourtec.commit.edu This technology can address long-standing challenges of gas-liquid reactions, such as insufficient mixing in batch processes. rsc.org

Electrochemical Fluorination: Exploring electrochemical methods, such as the Simons process, as a greener alternative to chemical oxidants for fluorination. tandfonline.comnumberanalytics.com Electrocatalysis avoids the need for stoichiometric oxidants, minimizes byproducts, and aligns with green chemistry principles by using electricity as a traceless reagent. acs.org

Benign Solvents: Investigating the use of greener solvents, such as ionic liquids or water, to replace traditional volatile organic compounds. dntb.gov.ua

| Approach | Traditional Method (Batch) | Green/Flow Chemistry Alternative | Anticipated Benefits |

| Fluorinating Agent | DAST, Deoxo-Fluor®, SF₄ | KF/CsF, Electrochemical Fluorination, F₂ gas | Reduced toxicity, lower cost, improved safety. tandfonline.comnumberanalytics.com |

| Reaction Setup | Glass flask with magnetic stirring | Continuous flow reactor (e.g., packed-bed, microreactor) | Enhanced safety, better heat and mass transfer, scalability, reproducibility. researchgate.netmit.edu |

| Solvent | Dichloromethane, Chloroform | Ionic Liquids, Supercritical CO₂, Water | Reduced environmental impact, potential for easier product separation. dntb.gov.ua |

| Process Control | Manual addition of reagents, external heating/cooling | Automated pumping, precise temperature control | Higher yields, fewer side products, improved process safety. chemistryworld.com |

Expanding the Scope of Reactivity through Cascade and Multicomponent Reactions

Cascade reactions, where a series of transformations occur in a single operation, and multicomponent reactions (MCRs) are powerful tools for rapidly building molecular complexity from simple starting materials. sciencedaily.com Applying these strategies to the synthesis of this compound and its analogs could dramatically shorten synthetic sequences.

Future research could explore:

Radical Cascades: Designing a radical cascade reaction initiated by addition to the alkyne of a suitable precursor. Intermolecular radical addition to alkynes is known to generate reactive vinyl radicals that can participate in subsequent cyclization or fragmentation steps. researchgate.netacs.org

Cationic Cyclizations: Investigating acid-triggered cascade cyclizations of enyne-containing precursors to form the functionalized cyclohexane ring. rsc.org

Alkyne-Based MCRs: Utilizing the propargyl group as a component in multicomponent reactions. For example, the A³ coupling (alkyne, aldehyde, amine) or other metal-catalyzed MCRs could be used to build complex structures onto the difluorocyclohexane scaffold.

One-Pot Fluorination/Functionalization: Developing a one-pot process that combines fluorination with another bond-forming reaction. Recent advances in reaction design have enabled multiple sequential reactions to occur in a single pot by fine-tuning reaction conditions, a concept likened to "molecular origami." sciencedaily.comqsstudy.com

Computational Design and Prediction of Novel Derivatives with Tailored Properties

Computational chemistry and in silico modeling are indispensable tools in modern chemical research. They can predict molecular properties, guide experimental design, and accelerate the discovery of new molecules with desired functions. nih.gov

Future computational work should focus on:

Conformational and Electronic Analysis: Using Density Functional Theory (DFT) calculations to accurately predict the three-dimensional structure, conformational preferences, and electronic properties (e.g., molecular dipole moment, electrostatic potential) of this compound. researchgate.net Such studies are critical, as the orientation of C-F bonds in cyclohexane rings can lead to significant molecular polarity. st-andrews.ac.ukst-andrews.ac.uk

QSAR/QSPR Modeling: Developing Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. rsc.org These models can predict properties like lipophilicity (LogP), aqueous solubility, metabolic stability, and potential biological activity for a library of virtual analogs, allowing for the prioritization of synthetic targets. researchgate.netsoton.ac.uk

Reaction Mechanism Simulation: Modeling the transition states and reaction pathways for key synthetic steps to understand selectivity and identify potential side reactions. This can help in optimizing reaction conditions without extensive empirical screening.

Docking Studies: If a biological target is identified, molecular docking simulations can be used to predict the binding mode and affinity of the compound and its derivatives, guiding the design of more potent analogs.

| Computational Method | Application Area | Predicted Property/Outcome |

| Density Functional Theory (DFT) | Structural Analysis | Conformational energies, bond lengths/angles, dipole moment, electrostatic potential maps. researchgate.net |

| Molecular Dynamics (MD) | Supramolecular Chemistry | Aggregation behavior in solution, interaction with surfaces or macromolecules. nih.gov |

| QSAR/QSPR | Drug/Materials Discovery | Lipophilicity (LogP), solubility, metabolic stability, toxicity. nih.govrsc.org |

| Molecular Docking | Medicinal Chemistry | Binding affinity and orientation within a protein active site. |

Potential for New Applications in Emerging Fields of Chemical Science

The unique combination of a gem-difluoro motif and a terminal alkyne suggests a wide range of potential applications for this compound as a versatile building block.

Promising areas for future exploration include:

Medicinal Chemistry: The gem-difluoro group is a well-established bioisostere of a ketone or ether oxygen, capable of improving metabolic stability and modulating binding affinity. mit.edu The propargyl group allows for covalent modification of biological targets or for use in bioconjugation via copper-catalyzed or strain-promoted alkyne-azide cycloaddition ("click chemistry"). This makes the molecule an attractive scaffold for developing novel therapeutic agents or chemical probes.

Materials Science: The high polarity that can be imparted by fluorination on a cyclohexane ring has been explored for the design of liquid crystals and supramolecular materials. rsc.orgresearchgate.net The rigid cyclohexane core combined with the reactive alkyne handle could be used to synthesize novel polymers or functional materials. For example, derivatives could be incorporated into monomers for living supramolecular polymerization, driven by the large dipole moment of the fluorinated ring. nih.govresearchgate.net

Agrochemicals: Fluorine-containing compounds are prevalent in modern agrochemicals. dovepress.com The unique physicochemical properties of this scaffold could be leveraged in the design of new herbicides, fungicides, or pesticides with improved efficacy or environmental profiles.

¹⁸F Radiochemistry for PET Imaging: The development of methods for late-stage fluorination is highly sought after for positron emission tomography (PET) imaging. cas.cn If a synthetic route compatible with the short half-life of fluorine-18 (B77423) can be developed, ¹⁸F-labeled analogs of this compound could be valuable radiotracers for imaging biological processes in vivo.

Q & A

Advanced Research Question

- Hammett substituent constants : Derive σₚ values via kinetic studies of acid-catalyzed hydrolysis.

- Electrostatic potential maps : Generate via DFT to visualize electron-withdrawing effects of fluorine.

- Isotopic labeling : Use or to track steric vs. electronic influences in substitution reactions .

How to design experiments to study the compound’s participation in [3+2] cycloadditions?

Q. Experimental Design Focus

- Kinetic vs. thermodynamic control : Vary temperature (e.g., 25°C vs. 80°C) and monitor product ratios via GC-MS.

- Catalyst screening : Test Cu(I)/Ru(II) catalysts for strain-promoted vs. copper-assisted cycloadditions.

- Isotopic labeling : Introduce at the propargyl terminus to track regiochemistry in the triazole product .

What advanced techniques evaluate the thermal stability of this compound?

Q. Methodological Approach

- Thermogravimetric analysis (TGA) : Measure decomposition onset temperatures under N₂/O₂ atmospheres.

- Differential scanning calorimetry (DSC) : Identify exothermic/endothermic events (e.g., cyclotrimerization of propargyl groups).

- Accelerated aging studies : Store samples at 40°C/75% RH and monitor degradation via HPLC .

How to design enantioselective synthesis routes for chiral derivatives of this compound?

Q. Advanced Synthesis Strategy

- Chiral auxiliaries : Attach menthol or Evans’ oxazolidinones to the cyclohexane ring for asymmetric induction.

- Catalytic asymmetric fluorination : Use Pd(II)/chiral phosphine ligands to control fluorine stereochemistry.

- Dynamic kinetic resolution : Employ enzymes (e.g., lipases) to resolve racemic intermediates during propargylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.